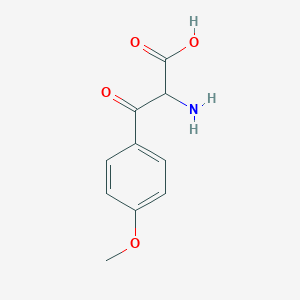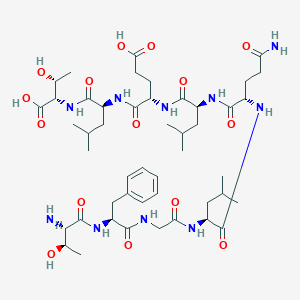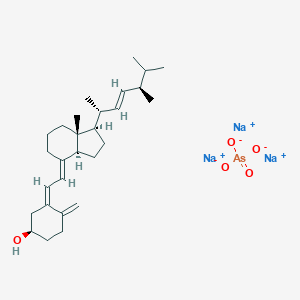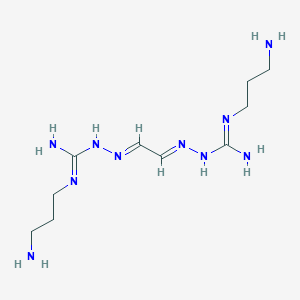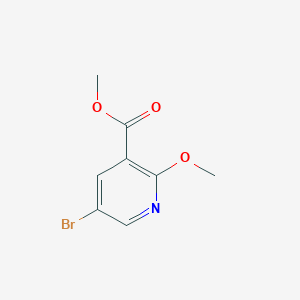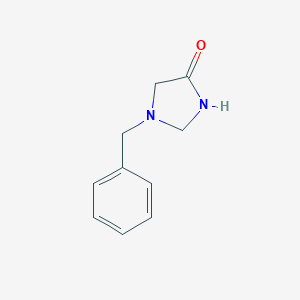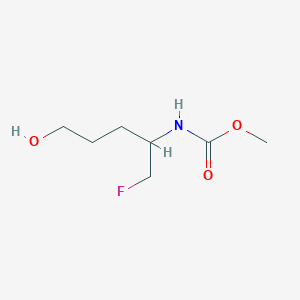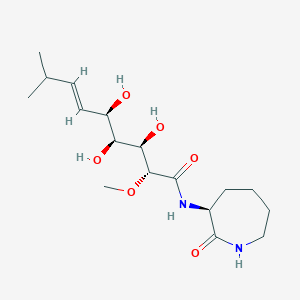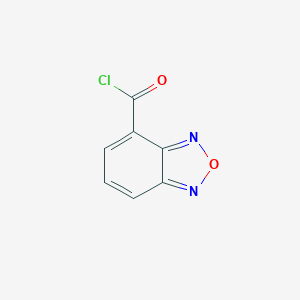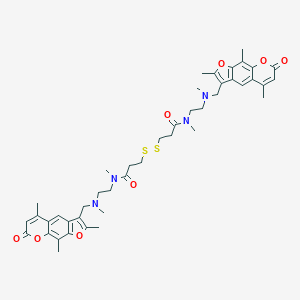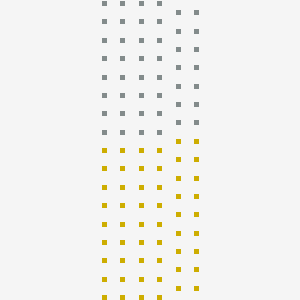
Palladium-silver alloy W1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium-silver alloy W1 is a material that has gained significant attention in scientific research due to its unique properties. This alloy is composed of palladium and silver in a specific ratio, which makes it highly effective in various applications.
Mechanism of Action
The mechanism of action of palladium-silver alloy W1 is not fully understood. However, it is believed that the alloy's unique structure and composition make it highly effective in various applications. For example, the alloy's high surface area to volume ratio makes it an excellent catalyst, while its antimicrobial properties are thought to be due to the release of silver ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of palladium-silver alloy W1 have not been extensively studied. However, studies have shown that the alloy has low toxicity and is well-tolerated by cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of palladium-silver alloy W1 is its high catalytic activity, which makes it highly effective in various chemical reactions. Additionally, its antimicrobial properties make it useful in the development of antimicrobial coatings for medical devices. However, the limitations of this alloy include its high cost and the difficulty in controlling the ratio of palladium and silver during the synthesis process.
Future Directions
There are several future directions for research on palladium-silver alloy W1. One area of research is the development of new synthesis methods that are more cost-effective and allow for better control of the palladium-silver ratio. Another area of research is the exploration of the alloy's potential in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further studies on the alloy's toxicity and long-term effects on cells and tissues.
Conclusion:
In conclusion, palladium-silver alloy W1 is a material with unique properties that make it highly effective in various scientific research applications. Its high catalytic activity and antimicrobial properties make it useful in the development of new technologies and medical devices. While there are limitations to its use, there are also several future directions for research that could further expand its potential applications.
Synthesis Methods
The synthesis of palladium-silver alloy W1 involves a two-step process. The first step involves the reduction of palladium and silver salts to form nanoparticles. The second step involves the annealing of the nanoparticles to form the alloy. The ratio of palladium and silver can be controlled by adjusting the concentration of the salts used in the synthesis process.
Scientific Research Applications
Palladium-silver alloy W1 has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation. It is also used in the production of electronic devices, such as sensors and electrodes. In addition, it has antimicrobial properties and is used in the development of antimicrobial coatings for medical devices.
properties
CAS RN |
115288-32-9 |
|---|---|
Product Name |
Palladium-silver alloy W1 |
Molecular Formula |
Ag38Pd54Sn8 |
Molecular Weight |
10795 g/mol |
InChI |
InChI=1S/38Ag.54Pd.8Sn |
InChI Key |
XGCMQEAMVRHFCC-UHFFFAOYSA-N |
SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Canonical SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
synonyms |
palladium-silver alloy W1 W1 Pd-Ag alloy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



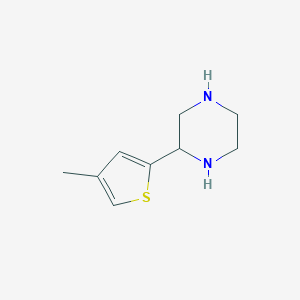
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
